![molecular formula C7H14ClN B2687268 (1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride CAS No. 2307487-41-6](/img/structure/B2687268.png)

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

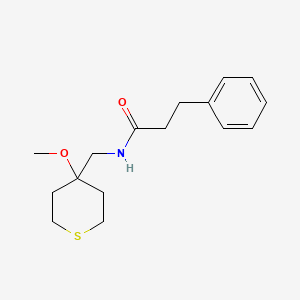

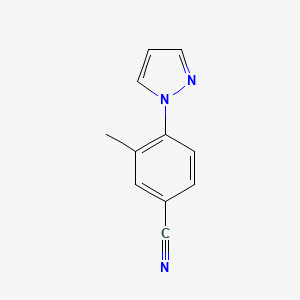

“(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride” is a chemical compound with a complex structure . It is related to the class of compounds known as bicycloheptanes .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a bicyclic framework . The compound has a molecular weight of 201.617 Da .Wissenschaftliche Forschungsanwendungen

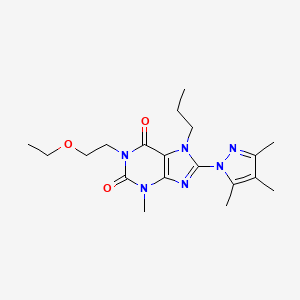

Asymmetric Synthesis and Organic Chemistry

(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane hydrochloride is involved in asymmetric synthesis processes. For instance, it is used in the synthesis of bicyclic amino acid derivatives via Aza-Diels-Alder reactions in aqueous solution (Waldmann & Braun, 1991). Additionally, it contributes to the synthesis of chiral bicyclic azetidine derivatives (Barrett et al., 2002).

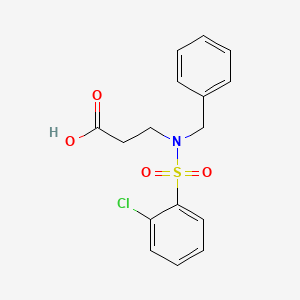

Structural Characterization and Crystallography

The compound is also significant in structural studies and crystallography. Its molecular and crystal structure has been determined through X-ray diffraction, providing insights into the structure of compounds with similar bicyclic-fused rings (Majeste & Trefonas, 1968).

Photochemical Synthesis

In the field of drug discovery, the compound is used in photochemical synthesis processes. A method involving the use of this compound utilizes common chemicals like benzaldehyde, allylamine, and cinnamic acid for intramolecular [2+2]-photochemical cyclization (Denisenko et al., 2017).

Synthesis of Cyclopentyl Carbocyclic Nucleosides

The compound plays a role in the synthesis of cyclopentyl carbocyclic nucleosides, used as intermediates in various chemical syntheses (Dominguez & Cullis, 1999).

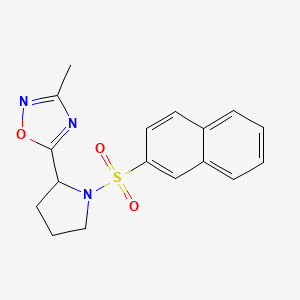

Synthesis of Enantiopure Analogues

It is also employed in the synthesis of enantiopure analogues of 3-hydroxyproline and derivatives, showcasing its versatility in organic synthesis (Avenoza et al., 2002).

Zukünftige Richtungen

The future research directions for “(1S,5S)-1-Methyl-2-azabicyclo[3.2.0]heptane;hydrochloride” and related compounds could involve exploring new synthetic routes, implementing new methodologies, and new exit vectorization . This could help to fully exploit the rich chemical space surrounding the [2.1.1] platform .

Eigenschaften

IUPAC Name |

(1S,5S)-1-methyl-2-azabicyclo[3.2.0]heptane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-7-4-2-6(7)3-5-8-7;/h6,8H,2-5H2,1H3;1H/t6-,7-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVWJJIDTGCDKRE-LEUCUCNGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC1CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]1CCN2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Ethyl-5-fluoro-N-[(2-pyrrolidin-1-ylpyridin-3-yl)methyl]pyrimidin-4-amine](/img/structure/B2687187.png)

![3-(Propan-2-yl)-7-oxa-2-azaspiro[3.5]nonan-1-one](/img/structure/B2687188.png)

![2-(ethanesulfonyl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2687190.png)

![(Z)-ethyl 2-(6-sulfamoyl-2-((3-(trifluoromethyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2687195.png)

![Diphenyl-[(E/Z)-3,3,3-trifluoroprop-1-enyl]sulfonium trifluoromethanesulfonate](/img/no-structure.png)

![3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[(E)-3-phenylprop-2-enyl]sulfanylquinazolin-4-imine](/img/structure/B2687199.png)

![2-[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-methyl-2-oxoacetamide](/img/structure/B2687204.png)